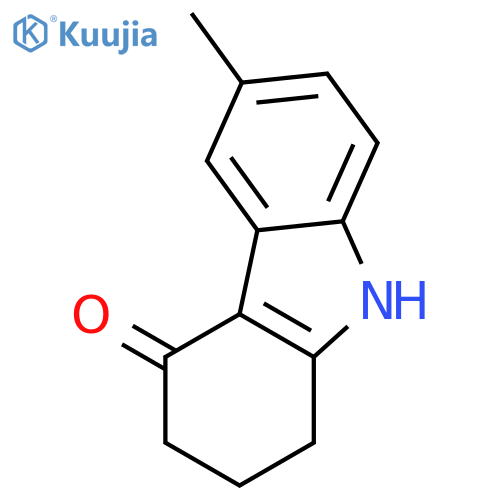Cas no 51626-88-1 (6-Methyl-1,2,3,9-tetrahydro-carbazol-4-one)

51626-88-1 structure
商品名:6-Methyl-1,2,3,9-tetrahydro-carbazol-4-one
6-Methyl-1,2,3,9-tetrahydro-carbazol-4-one 化学的及び物理的性質
名前と識別子
-
- 1,2,3,9-tetrahydro-6-methyl-4H-Carbazol-4-one
- 4H-Carbazol-4-one,1,2,3,9-tetrahydro-6-methyl-
- 6-methyl-1,2,3,9-tetrahydrocarbazol-4-one
- AC1L7I19
- NSC346507
- NSC-346507
- SureCN2303878
- 51626-88-1
- 6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-4-ONE
- 6-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
- SCHEMBL2303878
- DTXSID70319510
- BCA62688
- AKOS000264722
- CS-0260233
- 6-Methyl-1,2,3,9-tetrahydro-carbazol-4-one
- EN300-747096
- YCYFUAOBKJMHPH-UHFFFAOYSA-N
- MFCD11168367
-
- インチ: InChI=1S/C13H13NO/c1-8-5-6-10-9(7-8)13-11(14-10)3-2-4-12(13)15/h5-7,14H,2-4H2,1H3
- InChIKey: YCYFUAOBKJMHPH-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=C(C=C1)NC3=C2C(=O)CCC3
計算された属性
- せいみつぶんしりょう: 199.09979
- どういたいしつりょう: 199.1
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 1.233
- ふってん: 396.7°Cat760mmHg
- フラッシュポイント: 200.5°C
- 屈折率: 1.669
- PSA: 32.86
- LogP: 2.99530
6-Methyl-1,2,3,9-tetrahydro-carbazol-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M342698-50mg |
6-Methyl-1,2,3,9-tetrahydro-carbazol-4-one |
51626-88-1 | 50mg |
$ 115.00 | 2022-06-03 | ||
| TRC | M342698-10mg |
6-Methyl-1,2,3,9-tetrahydro-carbazol-4-one |
51626-88-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M342698-100mg |
6-Methyl-1,2,3,9-tetrahydro-carbazol-4-one |
51626-88-1 | 100mg |
$ 185.00 | 2022-06-03 | ||
| Enamine | EN300-747096-0.1g |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one |
51626-88-1 | 93% | 0.1g |
$86.0 | 2024-05-23 | |
| 1PlusChem | 1P01CANP-100mg |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one |
51626-88-1 | 93% | 100mg |
$164.00 | 2024-04-30 | |
| Enamine | EN300-747096-2.5g |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one |
51626-88-1 | 93% | 2.5g |
$642.0 | 2024-05-23 | |
| Enamine | EN300-747096-0.05g |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one |
51626-88-1 | 93% | 0.05g |
$56.0 | 2024-05-23 | |
| 1PlusChem | 1P01CANP-50mg |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one |
51626-88-1 | 93% | 50mg |
$128.00 | 2024-04-30 | |
| 1PlusChem | 1P01CANP-5g |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one |
51626-88-1 | 93% | 5g |
$1235.00 | 2024-04-30 | |
| 1PlusChem | 1P01CANP-10g |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one |
51626-88-1 | 93% | 10g |
$1804.00 | 2024-04-30 |
6-Methyl-1,2,3,9-tetrahydro-carbazol-4-one 関連文献
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
51626-88-1 (6-Methyl-1,2,3,9-tetrahydro-carbazol-4-one) 関連製品
- 15128-52-6(1,2,3,9-Tetrahydro-4H-carbazol-4-one)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
